![molecular formula C11H19N3O B056189 2,6-Bis[(dimethylamino)methyl]pyridin-3-ol CAS No. 2168-17-4](/img/structure/B56189.png)

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol

説明

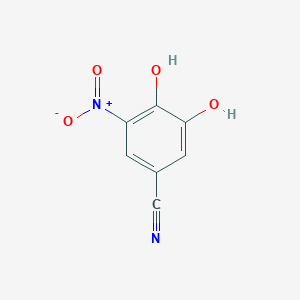

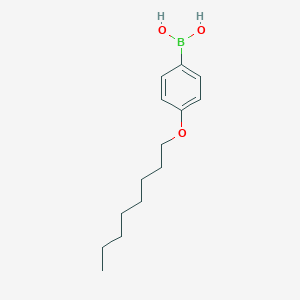

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol (2,6-BDMP) is an organic compound that is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is a colorless, crystalline solid with a molecular weight of 191.2 g/mol. It is soluble in water, ethanol, and methanol, but insoluble in ether. 2,6-BDMP is a versatile reagent with a wide range of applications in organic synthesis and coordination chemistry.

科学的研究の応用

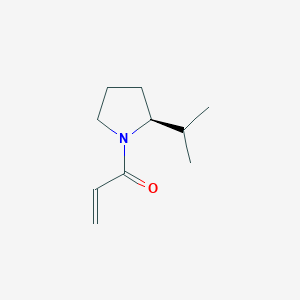

Synthesis Strategies and Ligand Applications

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol has been utilized in the synthesis of pyridine-based ligands for supramolecular chemistry. A study by Schubert and Eschbaumer (1999) described using 2,6-Bis(trimethyltin)pyridine, a closely related compound, for Stille-type coupling procedures to create various bipyridines and pyrimidines, which are crucial in the development of complex molecular structures (Schubert & Eschbaumer, 1999).

Catalysis and Complex Formation

In the realm of catalysis and metal complex formation, this compound plays a significant role. Koten et al. (1998) investigated its application in creating ruthenium(II) complexes, which are vital in various chemical reactions and processes (Koten et al., 1998).

Heterocyclic Synthesis

Heterocyclic synthesis, a fundamental aspect of medicinal chemistry and material science, also benefits from this compound. Hassanien (2004) reported on the synthesis of terpyridines and polycyclic pyridino-2,6-bis-[heterocycles] using this compound, demonstrating its versatility in creating complex organic structures (Hassanien, 2004).

Polymerization and Material Science

In polymerization and material science, this compound has shown potential in creating advanced materials. Obligacion and Chirik (2013) explored its use in cobalt-catalyzed alkene hydroboration, a method pivotal in creating polymers and complex organic compounds (Obligacion & Chirik, 2013).

生化学分析

Biochemical Properties

2,6-Bis[(dimethylamino)methyl]pyridin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then interact with enzymes, potentially inhibiting or activating their activity. For example, this compound has been shown to interact with metalloproteins, influencing their catalytic properties and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression in a way that promotes cellular health . At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration levels.

特性

IUPAC Name |

2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-13(2)7-9-5-6-11(15)10(12-9)8-14(3)4/h5-6,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTNPZVGHDQVGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=C(C=C1)O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291180 | |

| Record name | 2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2168-17-4 | |

| Record name | 2,6-Bis[(dimethylamino)methyl]-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 73721 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC73721 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-bis[(dimethylamino)methyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis-(dimethylaminomethyl)-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)

![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)